(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
Description
This compound is a synthetic small molecule featuring a piperidine scaffold modified with a 4-fluorophenylsulfonyl group and a 4-propyl-1,2,3-thiadiazole moiety linked via a methanone bridge. The fluorophenyl group enhances metabolic stability and bioavailability, while the thiadiazole ring may contribute to electronic effects or binding interactions.
Crystallographic analysis using programs like SHELXL (a component of the SHELX system) is essential for determining its three-dimensional structure, bond angles, and intermolecular interactions . Such structural data is foundational for comparing this compound with analogs.
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S2/c1-2-3-15-16(25-20-19-15)17(22)21-10-8-14(9-11-21)26(23,24)13-6-4-12(18)5-7-13/h4-7,14H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALQHVLBESATBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals.
Mode of Action
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction. The interaction of this compound with its targets would likely result in changes at the molecular level, affecting the function of the target proteins.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the importance of piperidine derivatives in pharmaceuticals, it is likely that this compound could affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the importance of piperidine derivatives in pharmaceuticals, it is likely that this compound could have significant effects at the molecular and cellular levels.
Biological Activity
The compound (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone , also known by its CAS number 1448060-98-7 , has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C17H20FN3O3S2
- Molecular Weight : 397.48 g/mol
- Purity : Typically around 95% .
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the piperidine nucleus have been associated with antibacterial and antifungal activities. The sulfonamide group is particularly noted for its role in enzyme inhibition and antibacterial action .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-(4-Fluorophenyl)sulfonylpiperidine | Antibacterial | Li et al., 2014 |
| Piperidine derivatives | Antifungal | Kumar et al., 2020 |
| Sulfamoyl derivatives | Enzyme Inhibition | Aziz-ur-Rehman et al., 2011 |
Anti-inflammatory Potential
The compound's structural features suggest potential anti-inflammatory activity. Similar piperidine derivatives have shown promise in inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the thiadiazole moiety. The compound's mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through various pathways .
Case Study: Thiadiazole Derivatives in Cancer Treatment
A study focusing on thiadiazole derivatives demonstrated their effectiveness against various cancer cell lines, leading to significant reductions in cell viability at micromolar concentrations. The specific mechanisms included disruption of cellular metabolism and induction of apoptosis .
Enzyme Inhibition
The compound is expected to exhibit enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating neurodegenerative diseases, while urease inhibitors are relevant for addressing certain infections .
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl) | AChE | TBD | Ongoing Research |
| Piperidine derivatives | Urease | TBD | Ongoing Research |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- Analog 1: (4-((4-Chlorophenyl)sulfonyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone Key Difference: Substitution of fluorine with chlorine on the phenyl ring and methyl instead of propyl on the thiadiazole. Impact: Chlorine’s larger atomic radius and electron-withdrawing effects may alter binding affinity compared to fluorine.
- Analog 2: (4-Phenylsulfonylpiperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone Key Difference: Absence of the 4-fluoro substituent on the phenyl ring. Impact: Reduced electronegativity and metabolic stability compared to the fluorinated parent compound.
Crystallographic Insights
The SHELX system, particularly SHELXL , enables precise refinement of bond lengths and angles, which are critical for comparing molecular geometries. For example:
- Bond Lengths : The C-S bond in the sulfonyl group of the parent compound may differ from analogs due to fluorine’s inductive effects. SHELXL-derived data could quantify this .
- Torsional Angles : The orientation of the thiadiazole ring relative to the piperidine scaffold (refined via SHELXL) influences molecular packing and solubility.
Pharmacological and Physicochemical Properties
Hypothetical comparisons based on structural features:
| Property | Parent Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| LogP | 3.2 | 3.5 | 2.8 |
| Solubility (mg/mL) | 0.15 | 0.08 | 0.25 |
| IC50 (Target Enzyme, nM) | 12 | 18 | 45 |
Note: Data is illustrative; actual values require experimental validation.
Q & A
Q. What are the key considerations for synthesizing (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone with high purity?
Synthesis requires multi-step optimization, including:
- Sulfonylation : Reacting 4-fluorophenylsulfonyl chloride with piperidine derivatives under anhydrous conditions (e.g., DCM, 0–5°C) to minimize hydrolysis .
- Coupling reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between the sulfonyl-piperidine and thiadiazole-carboxylic acid intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Purification : Column chromatography (gradient elution) followed by recrystallization from ethanol/water to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the structural integrity of this compound?
Employ a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl group at piperidine C4, propyl chain at thiadiazole C4) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 423.12) and detect fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if crystalline derivatives are obtained .
Q. What experimental designs are recommended for initial biological activity screening?
- In vitro assays : Use cell lines (e.g., HeLa, MCF-7) to test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase or protease targets). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO) .
- Dose-response curves : Test concentrations from 0.1–100 µM, with triplicate replicates. Analyze IC₅₀ values using nonlinear regression models .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate findings using complementary methods (e.g., fluorescence-based vs. radiometric enzyme assays) .
- Metabolic stability testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural analogs : Synthesize and test derivatives (e.g., replacing the 4-fluorophenyl group with 4-chlorophenyl) to isolate SAR trends .
Q. What methodologies are effective for studying structure-activity relationships (SAR) of the thiadiazole and sulfonyl-piperidine moieties?
- Fragment-based design : Synthesize analogs with modifications (e.g., thiadiazole → oxadiazole, sulfonyl → carbonyl) and compare bioactivity .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., COX-2, EGFR) .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., propyl chain length) to activity using multivariate regression .
Q. How should researchers investigate the environmental fate of this compound?
- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in soil/water matrices .
- Photostability studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to estimate EC₅₀ values .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Flow chemistry : Optimize exothermic reactions (e.g., sulfonylation) in continuous flow reactors for improved heat dissipation .
- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance sustainability .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
Q. How can researchers evaluate synergistic effects with other therapeutic agents?
- Combination index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cancer cell lines treated with the compound and chemotherapeutics (e.g., paclitaxel) .
- Transcriptomics : Perform RNA-seq to identify pathways modulated by the combination therapy (e.g., apoptosis, cell cycle arrest) .
Methodological Notes
- Theoretical frameworks : Link studies to established mechanisms (e.g., sulfonyl groups as enzyme inhibitors, thiadiazoles as bioisosteres) to contextualize findings .
- Data validation : Use Bland-Altman plots or Cohen’s kappa to assess inter-lab reproducibility .
- Ethical compliance : Adhere to OECD guidelines for animal/human cell research and avoid unapproved therapeutic claims .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
